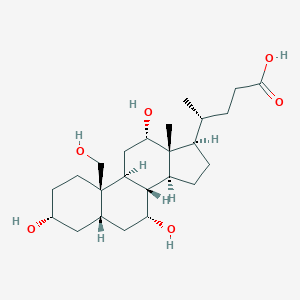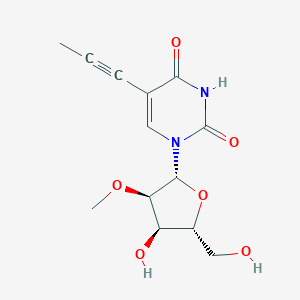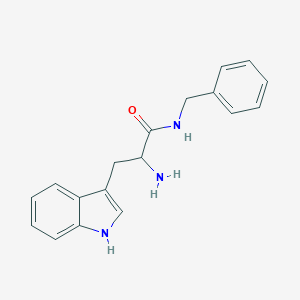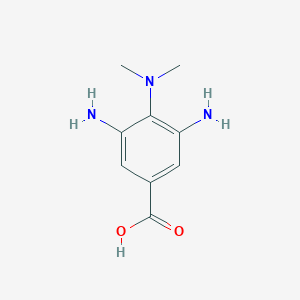![molecular formula C10H11NO4 B067591 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone CAS No. 161236-57-3](/img/structure/B67591.png)
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone (HAE-Q) is a synthetic compound that has been widely used in scientific research for its unique chemical and biological properties. This molecule is a derivative of vitamin K, which is an essential nutrient for blood clotting and bone health. HAE-Q has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is not fully understood. However, it is believed that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone exerts its biological effects by modulating the redox state of cells. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can act as an electron acceptor or donor, depending on the cellular environment. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can also activate or inhibit various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.
Biochemische Und Physiologische Effekte
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can induce apoptosis, inhibit angiogenesis, and reduce oxidative stress and inflammation. In vivo studies have shown that 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can reduce tumor growth, protect against cardiovascular diseases, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is also relatively inexpensive compared to other synthetic compounds. However, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone also has a short half-life in vivo, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone research. One direction is to develop more efficient synthesis methods to improve the yield and purity of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone in vivo to optimize its therapeutic efficacy. Additionally, more studies are needed to elucidate the molecular mechanisms of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone action and to identify its potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone in humans.
Synthesemethoden
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone is synthesized by the condensation of 2-acetamidoethyl-1,4-benzoquinone with hydroquinone in the presence of a catalyst. The reaction yields 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone as a yellowish powder with a melting point of 180-182°C. The purity of 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to reduce oxidative stress and inflammation, which are major risk factors for cardiovascular diseases. In neurological research, 2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone has been shown to improve cognitive function and protect against neurodegeneration.
Eigenschaften
CAS-Nummer |
161236-57-3 |
|---|---|
Produktname |
2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone |
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
N-[2-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-3-2-7-4-9(14)10(15)5-8(7)13/h4-5,13H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
GTKQGKVXDULSGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
Kanonische SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
Synonyme |
Acetamide, N-[2-(4-hydroxy-3,6-dioxo-1,4-cyclohexadien-1-yl)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)







